molecular formula C28H44O6 B12676014 Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate CAS No. 83918-75-6

Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate

Cat. No.: B12676014
CAS No.: 83918-75-6
M. Wt: 476.6 g/mol
InChI Key: IIKAPKMDLLYVKL-XBBAIHCVSA-N
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Description

Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an ethoxycarbonyl group and a cholan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate typically involves multiple steps, including esterification and oxidation reactions. The starting materials often include cholanic acid derivatives, which undergo esterification with ethyl chloroformate in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related conditions.

    Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate involves its interaction with specific molecular targets in biological systems. The ethoxycarbonyl group can interact with enzymes, potentially inhibiting their activity. The cholan backbone may also play a role in modulating the compound’s effects on cellular pathways, particularly those related to cholesterol metabolism.

Comparison with Similar Compounds

  • Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate
  • Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha-hydroxy-12-oxo-5-beta-cholan-24-oate

Comparison: Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications.

Properties

CAS No.

83918-75-6

Molecular Formula

C28H44O6

Molecular Weight

476.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C28H44O6/c1-6-33-26(31)34-19-13-14-27(3)18(15-19)8-9-20-22-11-10-21(17(2)7-12-25(30)32-5)28(22,4)24(29)16-23(20)27/h17-23H,6-16H2,1-5H3/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1

InChI Key

IIKAPKMDLLYVKL-XBBAIHCVSA-N

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)OC)C)C

Canonical SMILES

CCOC(=O)OC1CCC2(C(C1)CCC3C2CC(=O)C4(C3CCC4C(C)CCC(=O)OC)C)C

Origin of Product

United States

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